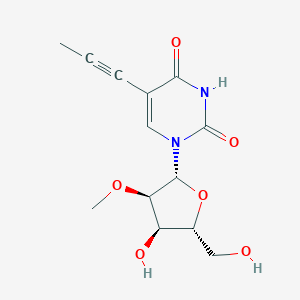![molecular formula C8H15NO2 B067572 (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane CAS No. 170078-14-5](/img/structure/B67572.png)
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane, also known as tropine, is a bicyclic organic compound that belongs to the tropane alkaloids family. It is a widely studied molecule due to its broad range of applications in both scientific research and industry. 1.0]octane.
Mechanism of Action
Tropine acts as an antagonist of muscarinic acetylcholine receptors, which are found in the central and peripheral nervous system. It blocks the binding of acetylcholine to the receptor, leading to a decrease in the parasympathetic activity of the nervous system. This results in various physiological effects, such as decreased heart rate, decreased gastrointestinal motility, and decreased glandular secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane depend on the dose and route of administration. In low doses, it has been shown to improve cognitive function and memory in animal studies. However, in high doses, it can cause adverse effects such as hallucinations, delirium, and even death. Tropine has also been used in the treatment of Parkinson's disease due to its ability to increase dopamine levels in the brain.
Advantages and Limitations for Lab Experiments
Tropine has several advantages in lab experiments, including its easy availability and low cost. It is also a versatile molecule that can be used in various synthetic transformations. However, its toxicity and potential for adverse effects limit its use in certain experiments, particularly those involving live animals.
Future Directions
There are several future directions for the study of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane. One area of research is the development of new synthetic methods for the production of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane and its derivatives. Another area of research is the exploration of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane.
Synthesis Methods
The synthesis of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane involves the reduction of tropinone, which is obtained from the extraction of the leaves of the plant Atropa belladonna. The reduction is carried out using sodium borohydride or lithium aluminum hydride, which yields (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane as a white crystalline solid.
Scientific Research Applications
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane has been used in various scientific research applications. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it acts as a template to control the stereochemistry of the reaction. Tropine has also been used as a precursor in the synthesis of various alkaloids, such as cocaine and a(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane.
properties
CAS RN |
170078-14-5 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8-10-3-6-7(9-6)4-11-8/h5-9H,3-4H2,1-2H3/t6-,7+,8? |
InChI Key |
AXFFCRVQWFKEBV-DHBOJHSNSA-N |
Isomeric SMILES |
CC(C)C1OC[C@@H]2[C@@H](N2)CO1 |
SMILES |
CC(C)C1OCC2C(N2)CO1 |
Canonical SMILES |
CC(C)C1OCC2C(N2)CO1 |
synonyms |
3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-,(1alpha,4bta,7alpha)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)

![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)



![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)


![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)
